molecular formula C6H12N2O B1502886 1-((R)-3-Amino-pyrrolidin-1-yl)-ethanone CAS No. 1000870-09-6

1-((R)-3-Amino-pyrrolidin-1-yl)-ethanone

Cat. No.: B1502886
CAS No.: 1000870-09-6
M. Wt: 128.17 g/mol
InChI Key: QTFVAHXVSVHNQR-ZCFIWIBFSA-N
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Description

1-((R)-3-Amino-pyrrolidin-1-yl)-ethanone is a useful research compound. Its molecular formula is C6H12N2O and its molecular weight is 128.17 g/mol. The purity is usually 95%.
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Biological Activity

1-((R)-3-Amino-pyrrolidin-1-yl)-ethanone, also known as a pyrrolidine derivative, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound's structure features a pyrrolidine ring, which is known to influence various biological pathways. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Biological Activity Overview

This compound exhibits several biological activities, primarily in the realms of antiproliferative , antimicrobial , and anti-inflammatory effects. Below are detailed findings from various studies.

Antiproliferative Activity

Recent studies have highlighted the compound's potential as an antiproliferative agent against various cancer cell lines. For instance, derivatives of pyrrolidine compounds have shown significant activity against mutant EGFR/BRAF pathways, which are crucial targets in cancer therapy.

Table 1: Antiproliferative Activity of Pyrrolidine Derivatives

CompoundCell LineGI50 (nM)IC50 (nM) EGFR Inhibition
3aPanc-12968
3bMCF-73574
3eA-5492968

The most potent derivative in this study was found to be 3e , which exhibited a GI50 value of 29 nM against pancreatic cancer cell lines and was more effective than the standard drug erlotinib (GI50 = 33 nM) .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. A study on pyrrole derivatives demonstrated that certain modifications could enhance antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 3.12 to 12.5 μg/mL, indicating promising antibacterial potential .

Table 2: Antimicrobial Activity of Pyrrole Derivatives

CompoundMIC (μg/mL)Target Pathogen
N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide3.125Staphylococcus aureus
Triclosan10Escherichia coli

Anti-inflammatory Activity

In addition to its antiproliferative and antimicrobial effects, the compound has shown anti-inflammatory properties. Research indicates that pyrrolidine derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve:

  • Inhibition of Key Enzymes : The compound may inhibit critical enzymes involved in cell proliferation and inflammation.
  • Modulation of Signaling Pathways : It may affect signaling pathways such as those involving cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation.

Case Studies

Several case studies have documented the efficacy of pyrrolidine derivatives in vivo. For instance, one study reported that a related compound demonstrated significant efficacy in mouse models of Trypanosoma brucei infection, showcasing its potential as an anti-parasitic agent .

Properties

IUPAC Name

1-[(3R)-3-aminopyrrolidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-5(9)8-3-2-6(7)4-8/h6H,2-4,7H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTFVAHXVSVHNQR-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CC[C@H](C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50693183
Record name 1-[(3R)-3-Aminopyrrolidin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000870-09-6
Record name 1-[(3R)-3-Aminopyrrolidin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To (3,4-dimethoxy-benzylidene)-pyrrolidin-3-yl-amine (3 mmol) in dry methylene chloride (30 mL) and triethylamine (7.5 mmol) at room temperature was added acetyl chloride (3.5 mmol) dropwise. The mixture was stirred for 6 hours at room temperature, then the solvent removed under reduced pressure. The residue was dissolved in a mixture of methanesulfonic acid (3.84 g) in 20 mL tetrahydrofuran:water (3:1) and stirred for 60 hours. The solution was neutralized with solid sodium carbonate, filtered, and solvent removed from the filtrate under reduced pressure. The residue was purified by silica gel flash chromatography column, eluting firstly with CHCl3—cC6H12—MeOH (85-14-1, 1.0 1) to elute the faster moving spots, and then with CHCl3—MeOH—NH3/MeOH (93-5-2), to obtain 1-acetyl-3-aminopyrrolidine, a compound of formula (4) as an oil.
Name
(3,4-dimethoxy-benzylidene)-pyrrolidin-3-yl-amine
Quantity
3 mmol
Type
reactant
Reaction Step One
Quantity
7.5 mmol
Type
reactant
Reaction Step One
Quantity
3.5 mmol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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